N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-7-5-6-16(18(17)26-2)19(22)20-14-8-10-15(11-9-14)21-12-3-4-13-27(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZAGTAGOMMCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 2,3-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazinan ring and benzamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Thiazinan vs. Thiazole/Thiourea: The target compound’s 1,1-dioxothiazinan ring contrasts with thiourea () or thiazole () derivatives.
- Dimethoxybenzamide Core : Shared across all compounds, this group facilitates π-π stacking or hydrogen bonding in biological targets. Substitutions on the phenyl ring (e.g., thiazinan, mercaptopropyl) dictate specificity .
2.3 Pharmacological and Functional Differences
- Enzyme Inhibition : Thiourea derivatives () inhibit carbonic anhydrase via zinc coordination, whereas the target compound’s thiazinan sulfone may interact with polar enzyme pockets .
- Radiopharmaceutical Potential: FP-Thiol () and the target compound’s dimethoxybenzamide core are used in radiopharmaceuticals due to directing groups for metal chelation .
- Gastrointestinal Applications : Itopride’s dimethoxybenzamide structure is optimized for dopamine receptor binding, unlike the target compound’s thiazinan motif .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a thiazinan ring and a dimethoxybenzamide moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazinan Ring | A five-membered heterocyclic ring containing sulfur and nitrogen. |
| Dimethoxybenzamide Moiety | A benzene ring substituted with two methoxy groups and an amide functional group. |
This combination of functional groups enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. The sulfonamide group within the structure is known to interact with various biological pathways, leading to therapeutic effects such as:
- Antibacterial Activity : Compounds with similar structures have demonstrated efficacy against bacterial infections by inhibiting bacterial enzyme functions.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways through enzyme inhibition.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in preventing bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. For instance, it has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 7.5 |
The IC50 values indicate that the compound effectively inhibits cell proliferation at relatively low concentrations.
Case Studies
-
HCV NS5B Polymerase Inhibition :
A study demonstrated that structurally related compounds exhibited potent inhibitory activities against HCV NS5B polymerase, with IC50 values below 10 nM . This finding suggests that this compound may have similar inhibitory effects on viral replication. -
In Vivo Efficacy :
Animal models have been employed to assess the efficacy of this compound in treating infections and tumors. Preliminary results indicate significant reductions in tumor size and bacterial load when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
